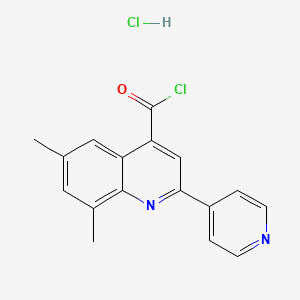
1-(4H-1,2,4-三唑-3-基甲基)哌嗪
描述
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring attached to a piperazine moiety.
科学研究应用
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity .
Mode of Action
It is known that azoles, a class of compounds that includes 1,2,4-triazoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
Given the known mode of action of azoles, it can be inferred that the compound may interfere with the synthesis of ergosterol, a key component of the fungal cell membrane .
Result of Action
Based on the known effects of azoles, it can be inferred that the compound may inhibit the growth of fungi by disrupting the synthesis of ergosterol, thereby compromising the integrity of the fungal cell membrane .
生化分析
Biochemical Properties
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the shikimate pathway, such as dehydroquinase and shikimate kinase . These interactions are crucial as they can inhibit the growth of certain bacteria, making this compound a potential candidate for antimicrobial agents.
Cellular Effects
The effects of 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of dehydroquinase and shikimate kinase, enzymes involved in the shikimate pathway . This inhibition results in the disruption of essential metabolic processes in bacteria, leading to their death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired antimicrobial effect without causing harm to the host organism.
Metabolic Pathways
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, its interaction with dehydroquinase and shikimate kinase disrupts the shikimate pathway, leading to a decrease in the production of essential metabolites required for bacterial growth .
Transport and Distribution
The transport and distribution of 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its effectiveness as an antimicrobial agent, as it needs to reach the target site within the bacterial cells.
Subcellular Localization
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, ensuring its effectiveness in inhibiting bacterial growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of piperazine with a triazole derivative. One common method is the alkylation of piperazine with a triazole-containing alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or triazole rings .
相似化合物的比较
Similar Compounds
- 1-(2-Cyanophenyl)piperazine
- 1-(4-bromophenyl)piperazine
- 1-(2-Nitro-phenyl)-piperazine
Uniqueness
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to the presence of both a triazole and a piperazine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-3-12(4-2-8-1)5-7-9-6-10-11-7/h6,8H,1-5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIIDHOJJHWLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)
![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)
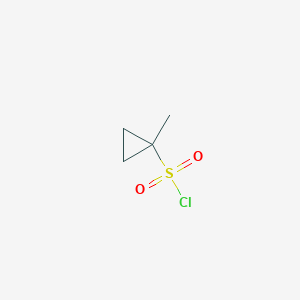

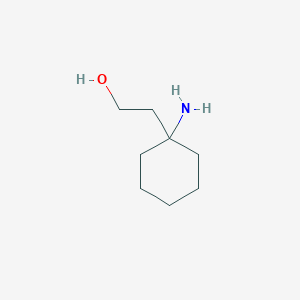
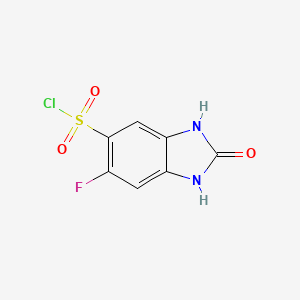

![4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide](/img/structure/B1442530.png)
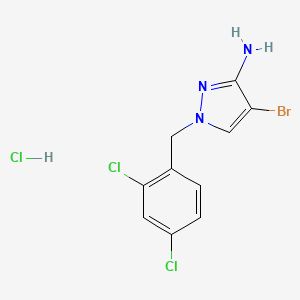

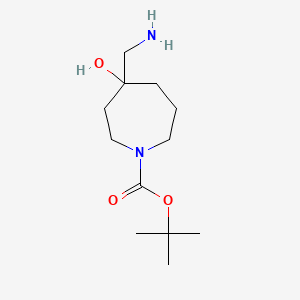
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)

